

PXS-6302: A Comparative Analysis of its Efficacy in Preclinical Models of Fibrosis

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Compound of Interest

Compound Name: PXS-6302 hydrochloride

Cat. No.: B10861963

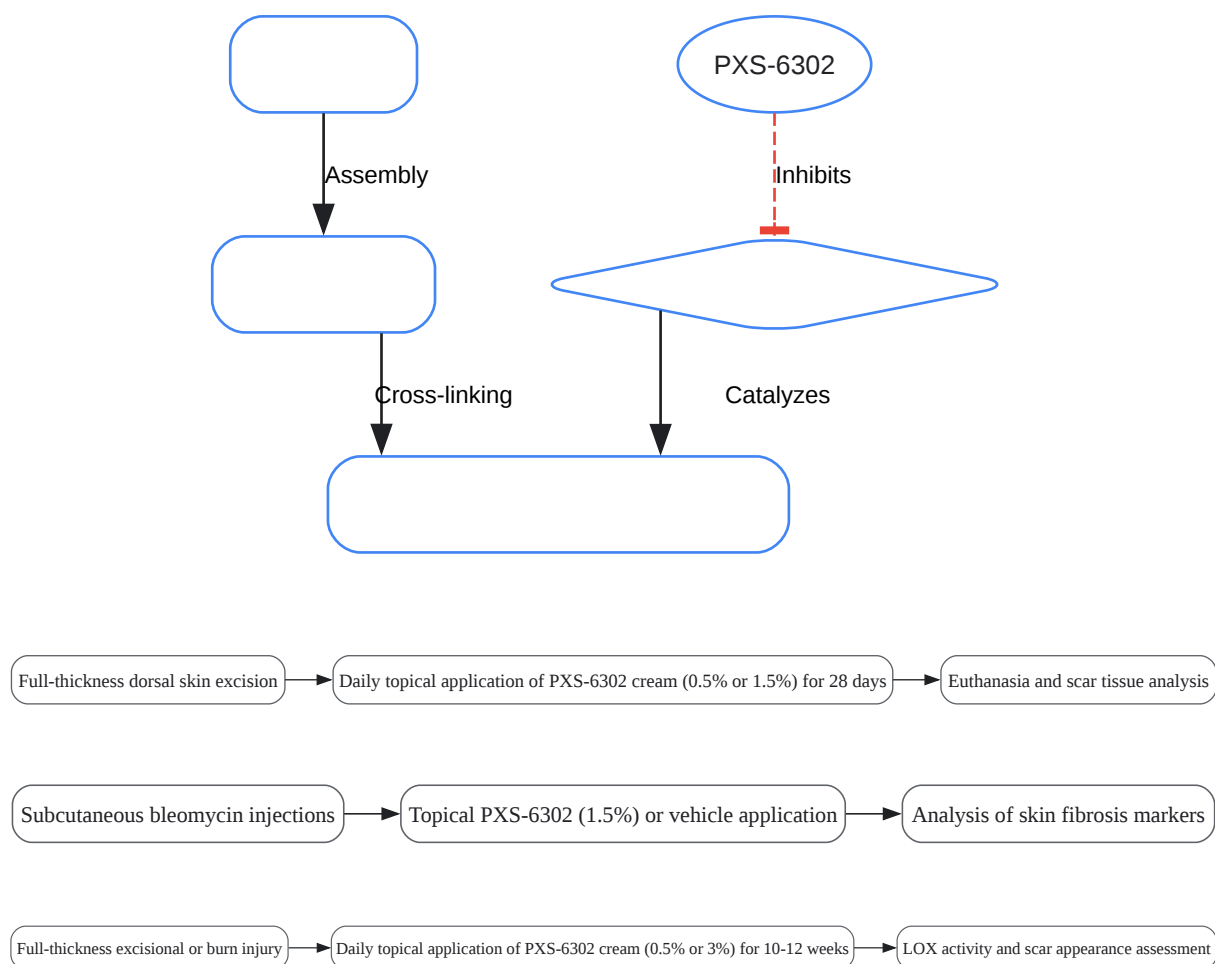
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of PXS-6302 in various animal models of fibrosis, with a focus on skin scarring. PXS-6302 is a novel, irreversible small molecule inhibitor of lysyl oxidase (LOX) and lysyl oxidase-like (LOXL) enzymes, which play a pivotal role in the pathological cross-linking of collagen, a hallmark of fibrosis and scar formation.[1][2] Topical application of PXS-6302 has demonstrated significant promise in reducing collagen deposition and improving the appearance of scars in preclinical settings.[1][2][3]

Mechanism of Action: Targeting the Fibrotic Cascade

PXS-6302 exerts its anti-fibrotic effects by inhibiting the family of lysyl oxidase enzymes. These copper-dependent enzymes are crucial for the covalent cross-linking of collagen and elastin in the extracellular matrix (ECM). In fibrotic conditions, dysregulated LOX activity leads to excessive collagen cross-linking, resulting in tissue stiffening and scarring. By irreversibly binding to the active site of LOX enzymes, PXS-6302 effectively halts this process, leading to a more normalized ECM architecture.[4]



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References

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